3-(3-Bromo-5-fluorophenyl)propanenitrile
Description
3-(3-Bromo-5-fluorophenyl)propanenitrile is an organic compound featuring a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 5, attached to a propanenitrile chain. Its molecular formula is C₉H₆BrFN, with a molecular weight of 226.05 g/mol. The nitrile group (-CN) and halogen substituents (Br, F) confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic reactivity, while fluorine modulates electronic effects and metabolic stability .
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2 |
InChI Key |
PTLVXCLFAIXMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCC#N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Halogenated Phenols with Halogenated Propanenitriles
A common and straightforward method to prepare 3-(3-bromo-5-fluorophenyl)propanenitrile involves the alkylation of a suitably substituted phenol with a halogenated propanenitrile derivative. For example, starting from 3-bromo-5-fluorophenol, reaction with 3-chloropropanenitrile in the presence of a base such as potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF) under reflux conditions yields the desired ether-linked propanenitrile compound.
- Starting Materials: 3-bromo-5-fluorophenol and 3-chloropropanenitrile
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux (~120°C)
- Reaction Time: Several hours until completion (monitored by TLC)
This method relies on nucleophilic substitution where the phenolate ion attacks the electrophilic carbon of the halogenated propanenitrile, displacing the halide and forming the ether linkage.
Palladium-Catalyzed Cross-Coupling Reactions
Although direct reports on the cross-coupling synthesis of this compound are limited, related methodologies for aryl bromides suggest the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the aryl group onto a propanenitrile scaffold.
- Catalysts: Pd(dppf)Cl₂ or Pd(MeCN)₂Cl₂ with phosphine ligands
- Bases: Silver carbonate (Ag₂CO₃), potassium carbonate
- Solvents: Acetonitrile (MeCN), ethyl cyanide (EtCN) with water
- Temperature: 80–100°C
- Time: 30 minutes to several hours
These reactions enable the coupling of aryl boronic acids or halides with nitrile-containing partners, enabling the construction of the aryl-propanenitrile bond with high yield and selectivity.
Chiral Resolution and Continuous Flow Synthesis for Amino Derivatives
For derivatives such as (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile, synthesis involves additional steps including chiral resolution and the introduction of the amino group. Continuous flow reactors are employed industrially to improve yield, purity, and scalability.
- Chiral Resolution: Automated systems to separate enantiomers
- Continuous Flow: Provides consistent reaction conditions, better heat and mass transfer
- Reagents: Specific chiral catalysts or resolving agents
Though this applies to amino-substituted analogs, the nitrile precursor synthesis shares similar starting points and reaction conditions.
Detailed Reaction Procedure Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Bromo-5-fluorophenol (1 equiv), K₂CO₃ (1.5 equiv) | Base deprotonates phenol to phenolate ion |
| 2 | 3-Chloropropanenitrile (1.1 equiv) | Alkylating agent |
| 3 | DMF as solvent, reflux (approx. 120°C), 6–12 hours | Nucleophilic substitution reaction proceeds |
| 4 | Work-up: aqueous extraction, organic solvent wash | Isolation of crude product |
| 5 | Purification: recrystallization or chromatography | Obtain pure this compound |
Reaction Optimization and Yield Data
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Base | Potassium carbonate | Efficient phenolate formation, high yield |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent favors nucleophilic attack |
| Temperature | Reflux (~120°C) | Ensures complete reaction, reduces side products |
| Molar Ratio (Phenol:Halide) | 1:1.1 | Slight excess of alkyl halide improves conversion |
| Reaction Time | 6–12 hours | Longer time improves yield but may increase impurities |
| Purification | Column chromatography or recrystallization | Achieves >95% purity |
Typical isolated yields range from 70% to 85%, depending on reaction scale and purification efficiency.
Analytical Characterization for Confirmation
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows aromatic protons in the 6.8–7.5 ppm range, consistent with bromine and fluorine substitution patterns.
- $$^{13}C$$ NMR confirms nitrile carbon around 120 ppm.
- Infrared Spectroscopy (IR):
- Strong nitrile stretch (C≡N) at ~2240 cm⁻¹.
- Ether C–O–C stretch near 1250 cm⁻¹.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight of approximately 243 g/mol (C₉H₇BrFN).
- Thin-Layer Chromatography (TLC):
- Rf values around 0.5 in hexane:ethyl acetate (3:1) solvent system.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Halogenated Phenol | 3-Bromo-5-fluorophenol, 3-chloropropanenitrile | K₂CO₃, DMF, reflux | Simple, high yield, scalable | Requires careful purification |
| Pd-Catalyzed Cross-Coupling | Aryl bromide, boronic acid derivatives | Pd catalyst, base, MeCN, 80–100°C | High selectivity, versatile | Requires expensive catalysts |
| Chiral Resolution & Continuous Flow | Amino nitrile derivatives | Automated chiral systems | High purity, enantioselective | More complex, specialized equipment |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amines: From the reduction of the nitrile group.
Carboxylic Acids: From the oxidation of the nitrile group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3-(3-Bromo-5-fluorophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-(3-Bromo-5-fluorophenyl)propanenitrile and analogous compounds:
Electronic and Steric Effects
- Halogen Substituents : Bromine (Br) and fluorine (F) in the target compound are electron-withdrawing groups (EWGs), polarizing the phenyl ring and enhancing reactivity toward nucleophilic aromatic substitution. In contrast, methoxy (-OCH₃) in is electron-donating, reducing ring activation .
- Nitrile Group : The -CN group in all compounds stabilizes adjacent electrophilic centers. However, β-ketonitrile () introduces additional reactivity for cyclization or condensation .
- Phenoxy vs. Direct Linkage: The phenoxy group in increases molecular flexibility compared to the rigid phenyl-propanenitrile structure, affecting binding affinity in drug design .
Physical and Spectral Properties
- Molecular Weight: The target compound (226.05 g/mol) is heavier than difluoro-phenoxy analogs (e.g., 195.15 g/mol in ) due to bromine’s atomic mass .
- Spectral Data :
Biological Activity
3-(3-Bromo-5-fluorophenyl)propanenitrile is an organic compound notable for its unique structural features, including a bromine atom and a fluorine atom on a phenyl ring, along with a propanenitrile functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C10H8BrF
- Molecular Weight : Approximately 243.08 g/mol
- Structural Features : The presence of halogens (bromine and fluorine) and the nitrile group contributes to its reactivity and potential interactions with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The halogen atoms and the nitrile group can facilitate binding to various biological targets, potentially modulating their activity. Understanding these interactions is critical for exploring therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of phenylpropanenitriles can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT-116 (colon cancer) with varying degrees of efficacy. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| 3-Amino-2-bromo-5-fluoropyridine | HCT-116 | 26.44 ± 3.23 |
| 1-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridine | Hela | 2.59 |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in cancer progression. For example, docking studies have indicated that similar compounds effectively bind to cyclin-dependent kinases (CDK2 and CDK9), which are crucial in cell cycle regulation and cancer proliferation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several nitrile-containing compounds on different cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF7 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that the presence of halogen substituents enhances the binding affinity to target proteins, thereby increasing their inhibitory potency against key enzymes involved in tumor growth.
Q & A
Q. Critical Conditions :
- Temperature : 60–100°C for substitution reactions to avoid side products.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Catalysts : Pd(PPh₃)₄ for cross-coupling efficiency .
| Synthetic Route | Starting Materials | Key Conditions | Yield Range* |
|---|---|---|---|
| Nucleophilic Substitution | 3-Bromo-5-fluorophenyl bromide, acrylonitrile | K₂CO₃, DMF, 80°C | 60–75% |
| Cross-Coupling | 3-Bromo-5-fluorophenyl boronic acid, propanenitrile derivative | Pd(PPh₃)₄, THF, reflux | 50–65% |
Q. Advanced Strategies :
- Computational modeling : DFT calculations predict electron density maps to identify reactive sites .
- Catalytic systems : Use ligands that favor steric control (e.g., bulky phosphines) to enhance selectivity .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
Primary Methods :
- ¹H/¹³C NMR : Confirm substituent positions and nitrile integration .
- HPLC : Assess purity (>98% for biological studies) .
- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: 242.03 g/mol) .
How can conflicting data regarding the biological activity of derivatives be systematically analyzed?
Answer:
Discrepancies arise from substituent effects and assay conditions. Resolve via:
- Structure-Activity Relationship (SAR) : Compare analogs with systematic substituent changes (Table 1) .
- Dose-response curves : Quantify EC₅₀/IC₅₀ values under standardized conditions .
Table 1 : Substituent Impact on Biological Activity
| Compound | Substituents | Reported Activity |
|---|---|---|
| 3-(4-Chlorophenoxy)propanenitrile | Cl, less lipophilic | Moderate enzyme inhibition |
| 3-(4-Bromophenoxy)propanenitrile | Br, higher molecular weight | Antimicrobial |
| Target compound | Br, F, nitrile | Pending SAR studies |
What methodologies are recommended for studying interaction mechanisms with biological targets?
Answer:
- Enzyme assays : Measure inhibition kinetics (e.g., fluorogenic substrates for real-time monitoring) .
- X-ray crystallography : Resolve binding modes using SHELX-refined protein-ligand structures .
- Molecular docking : Predict binding poses with AutoDock Vina .
How should researchers handle and store this compound?
Answer:
- Storage : 0–6°C under inert gas (Ar/N₂) to prevent nitrile hydrolysis .
- Safety : Use fume hoods; LD₅₀ data pending, but assume acute toxicity (analogous nitriles: LD₅₀ ~200 mg/kg in rats) .
What computational approaches predict reactivity and pharmacological potential?
Answer:
- DFT calculations : Optimize transition states for nitrile reactions .
- ADMET prediction : Use SwissADME to estimate bioavailability and toxicity .
How does crystallographic data (e.g., SHELX) resolve structural ambiguities?
Answer:
SHELX refines X-ray data to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
